molecular formula C16H23ClN2O B6448363 3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine CAS No. 2640971-06-6

3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine

Cat. No. B6448363
CAS RN: 2640971-06-6
M. Wt: 294.82 g/mol
InChI Key: KKKJNOLPZWIHFI-UHFFFAOYSA-N
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Description

“3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine” is a complex organic compound that contains a pyridine ring, a piperidine ring, and a cyclopentane ring . The pyridine and piperidine rings are nitrogen-containing heterocycles, which are commonly used in the synthesis of pharmaceuticals . The cyclopentane ring is a cycloalkane with five carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and piperidine rings, the introduction of the chloro group, and the attachment of the methoxy group . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridine ring, a piperidine ring, and a cyclopentane ring . The presence of these rings, along with the chloro and methoxy groups, gives the molecule a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . For example, the compound could potentially undergo reactions with nucleophiles at the chloro group, or it could participate in reactions involving the pyridine or piperidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its molecular structure . For example, the presence of the chloro and methoxy groups could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine is used in a variety of scientific research applications. It is often used as a starting material in the synthesis of other organic compounds, such as β-amino acids, β-amino esters, and β-amino alcohols. It is also used as a catalyst in the synthesis of organic compounds, such as amines and amides. Additionally, this compound is used in the study of biochemical and physiological processes, such as enzyme inhibition, receptor binding, and signal transduction.

Mechanism of Action

3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine is believed to act as a competitive inhibitor of enzymes and receptors. It binds to the active site of the enzyme or receptor, preventing the binding of the substrate or ligand. This inhibition of binding results in the inhibition of the enzyme or receptor's activity. Additionally, this compound has been shown to interact with signal transduction pathways, resulting in the modulation of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, this compound has been shown to inhibit the binding of ligands to receptors, such as opioid receptors and serotonin receptors. It has also been shown to modulate signal transduction pathways, resulting in the modulation of cellular processes, such as cell growth and differentiation.

Advantages and Limitations for Lab Experiments

There are several advantages to using 3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine in laboratory experiments. It is a small molecule, which makes it easy to synthesize and use in experiments. Additionally, it is a versatile compound, which makes it useful for a variety of scientific research applications. However, there are also some limitations to using this compound in laboratory experiments. It is a potent inhibitor of enzymes and receptors, which can make it difficult to control the concentration of the compound in experiments. Additionally, it can be toxic to cells at high concentrations, which can limit the amount of this compound that can be used.

Future Directions

There are a variety of potential future directions for 3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine. It could be used in the development of new drugs, as it has been shown to inhibit the activity of enzymes and receptors. Additionally, it could be used in the development of new synthetic organic compounds, as it is a versatile starting material for many synthetic organic chemistry experiments. Finally, it could be used in the study of biochemical and physiological processes, as it has been shown to interact with signal transduction pathways.

Synthesis Methods

3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine can be synthesized in a two-step process. First, a reaction between cyclopentylpiperidine and chloroform is performed in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields a 2-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine intermediate. This intermediate is then reacted with a second base, such as sodium hydroxide or potassium hydroxide, to yield the final product of this compound.

Safety and Hazards

As with any chemical compound, “3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine” could potentially pose safety hazards depending on its specific properties and the conditions under which it is handled . For example, the compound could be toxic if ingested or could cause eye damage .

properties

IUPAC Name

3-chloro-4-[(1-cyclopentylpiperidin-4-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c17-15-11-18-8-5-16(15)20-12-13-6-9-19(10-7-13)14-3-1-2-4-14/h5,8,11,13-14H,1-4,6-7,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKJNOLPZWIHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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